amine](/img/structure/B271701.png)
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, also known as CPMA, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in drug discovery and development. CPMA is a small molecule that belongs to the class of phenylmethylamines and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anticancer effects. In
作用機序
The mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of pro-inflammatory cytokines and chemokines. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative diseases. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.
実験室実験の利点と制限
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, making it suitable for various applications. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. One area of research is the development of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine may lead to the discovery of new analogs with improved pharmacological properties. Overall, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine involves a multi-step process that starts with the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been optimized to yield high purity and yield, making it suitable for various scientific applications.
科学的研究の応用
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo studies. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-3-2-12(8-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 |
InChIキー |
PKPAKYDXYNWEMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



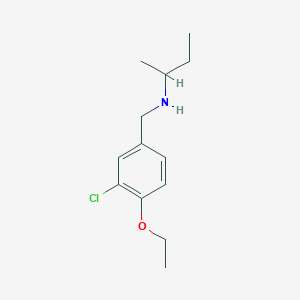
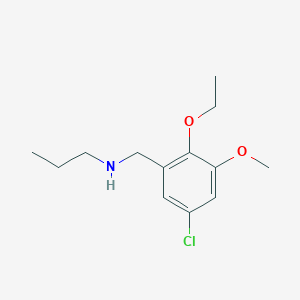
![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)
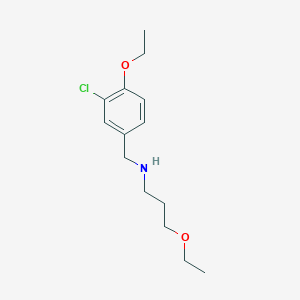
![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
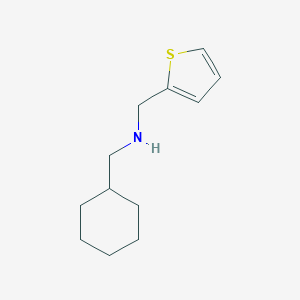
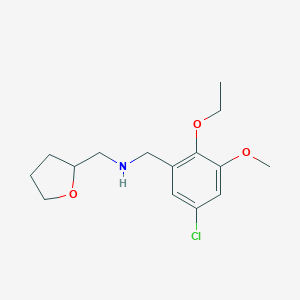
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
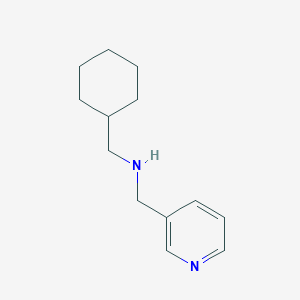
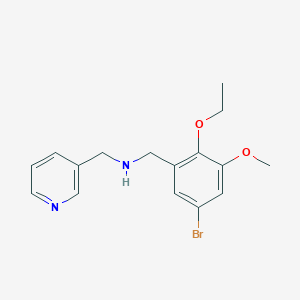
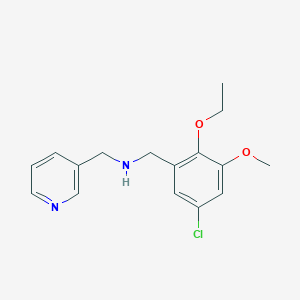
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)